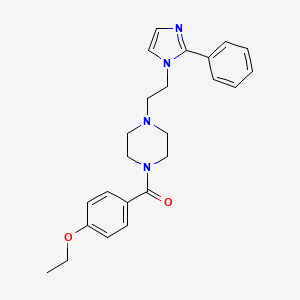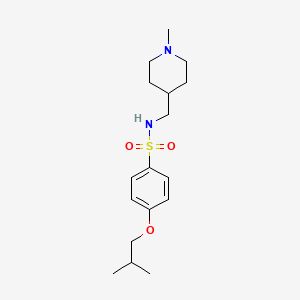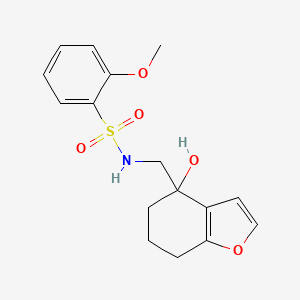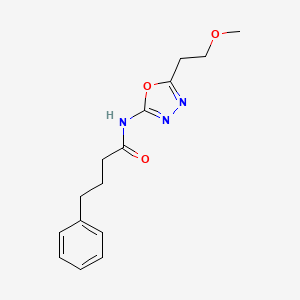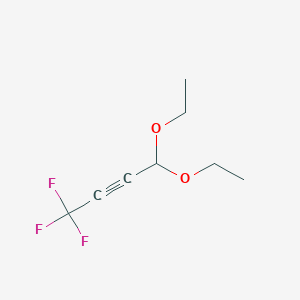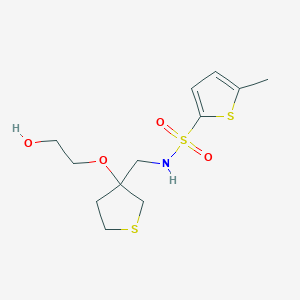
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiourea and amide derivatives typically involves the reaction of appropriate amines with carbonyl or thiocarbonyl compounds. For instance, the synthesis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was achieved by reacting biphenyl-2-thiocarbamoyl chloride with an amine . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of "N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide" by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . The dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules. For the compound of interest, similar structural analyses would be expected to reveal the orientation of the difluorophenyl and thiophen-2-ylmethyl groups and the overall molecular geometry.
Chemical Reactions Analysis
The chemical reactivity of amide and thiourea derivatives is influenced by the presence of functional groups and the electronic properties of the molecule. The local and global chemical activity parameters, such as electrophilic and nucleophilic sites, can be determined through computational methods like DFT and NBO analysis . These studies help in understanding the potential chemical reactions that the compound might undergo, such as nucleophilic attacks at the carbonyl carbon or electrophilic substitutions on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives are closely related to their molecular structure. Spectroscopic techniques like FTIR, NMR, and UV-Vis are commonly used to characterize these compounds . The vibrational spectra provide information about the functional groups present, while NMR and UV-Vis spectra can give insights into the electronic structure and conjugation within the molecule. Theoretical calculations complement these experimental techniques by predicting properties such as vibrational frequencies, chemical shifts, and electronic transitions . For "N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide," similar analyses would be expected to reveal its spectroscopic fingerprints and electronic characteristics.
Scientific Research Applications
Antimicrobial and Anticancer Applications
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have demonstrated significant potential in antimicrobial and anticancer applications. A study by Cakmak et al. (2022) on a closely related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealed effective antibacterial activity against various microorganisms. This compound was also investigated for its binding with a lung cancer protein, indicating potential in cancer treatment research (Cakmak et al., 2022). Similarly, Limban et al. (2011) studied acylthioureas, which are structurally related to the oxamide derivative , and found significant anti-pathogenic activity, especially against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Chemiluminescence
A remarkable property of certain oxamide derivatives is their chemiluminescence. Tseng et al. (1979) discovered a highly efficient class of chemiluminescent oxalic acid derivatives, including some oxamides, which showed the highest chemiluminescence quantum yield reported for a chemiluminescent reaction in an organic solvent system (Tseng et al., 1979).
Liquid Crystal Architectures
The incorporation of thiophene and oxadiazole modifications into classic calamitic mesogens, as explored by Zafiropoulos et al. (2008), indicates that derivatives of N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide could potentially be used in the development of new liquid crystal architectures (Zafiropoulos et al., 2008).
Electronic and Optical Applications
Facchetti et al. (2004) synthesized a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, which were characterized as n-type semiconductors. This research suggests the potential of N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide derivatives in electronic and optical applications, especially in the development of semiconductor materials (Facchetti et al., 2004).
Fluorescent Sensors
A study by Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+. The probe was based on a compound structurally related to N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide, demonstrating the potential of such derivatives in the development of selective fluorescent sensors for metal ions (Shen et al., 2014).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMAHRMAYTMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

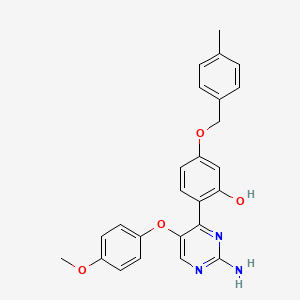


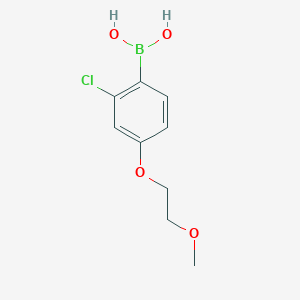
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
